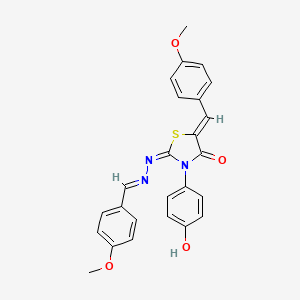

(2E,5Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one

Description

The compound “(2E,5Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one” is a thiazolidinone derivative characterized by a complex stereochemical configuration and multiple substituents. The core structure consists of a thiazolidin-4-one ring with conjugated hydrazono and benzylidene moieties. Key structural features include:

- Two 4-methoxybenzylidene groups at positions 2 and 5, contributing to π-conjugation and influencing electronic properties.

- A rigid (2E,5Z) stereochemistry, which may affect molecular packing and biological activity.

Thiazolidinone derivatives are widely studied for their antimicrobial, antiviral, and anticancer properties, often attributed to their ability to interact with biological targets such as enzymes or receptors . The presence of methoxy and hydroxyl groups in this compound suggests enhanced solubility and bioavailability compared to non-polar analogs .

Propriétés

IUPAC Name |

(2E,5Z)-3-(4-hydroxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O4S/c1-31-21-11-3-17(4-12-21)15-23-24(30)28(19-7-9-20(29)10-8-19)25(33-23)27-26-16-18-5-13-22(32-2)14-6-18/h3-16,29H,1-2H3/b23-15-,26-16+,27-25+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLJNJLLZMJIGO-GRBWBUGLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=NN=CC3=CC=C(C=C3)OC)S2)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(/C(=N\N=C\C3=CC=C(C=C3)OC)/S2)C4=CC=C(C=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (2E,5Z)-3-(4-hydroxyphenyl)-5-(4-methoxybenzylidene)-2-((E)-(4-methoxybenzylidene)hydrazono)thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, drawing on recent studies that highlight its potential therapeutic applications.

Anticancer Activity

Thiazolidin-4-ones have garnered attention for their anticancer properties. Studies indicate that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, compounds similar to thiazolidin-4-one have shown effectiveness against HeLa cells through both extrinsic and intrinsic apoptotic pathways . The structure of thiazolidin-4-one allows for modifications that enhance its cytotoxicity against different cancer types, including lung and breast cancers .

Antimicrobial Properties

The antimicrobial activity of thiazolidin-4-one derivatives has been well-documented. Research has demonstrated that these compounds exhibit significant activity against Gram-positive bacteria and fungi such as Candida albicans . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antidiabetic Effects

Thiazolidin-4-ones are also noted for their antidiabetic properties. Some derivatives have been shown to enhance glucose uptake in insulin-resistant models, indicating their potential as insulin sensitizers . These compounds may modulate pathways related to glucose metabolism, thereby offering therapeutic benefits in managing diabetes.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural modifications. Substituents at positions 2, 3, and 5 of the thiazolidin ring can significantly alter the pharmacological profile. For example, the introduction of hydroxy and methoxy groups has been associated with improved antioxidant and anticancer activities .

Case Studies

Applications De Recherche Scientifique

Synthesis of Thiazolidinone Derivatives

Thiazolidinones can be synthesized through various methods, including:

- Condensation Reactions : Typically involve the reaction of aldehydes with thioglycolic acid and amines to form thiazolidinone derivatives.

- Multi-component Reactions : These reactions allow for the rapid synthesis of diverse thiazolidinone derivatives by combining multiple reactants in a single step.

Recent studies have reported yields ranging from 20% to 72%, depending on the substituents and reaction conditions used .

Table 1: Summary of Synthetic Methods for Thiazolidinones

| Method | Yield (%) | Key Features |

|---|---|---|

| Condensation with thioglycolic acid | 20-72 | Simple and efficient for various derivatives |

| Multi-component reactions | Varies | Allows rapid synthesis of diverse compounds |

Antimicrobial Activity

Thiazolidinone derivatives have shown promising antimicrobial properties against various pathogens. For instance, compounds containing the thiazolidinone scaffold have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with activity indices reaching up to 91.66% .

Table 2: Antimicrobial Activity of Thiazolidinones

| Compound Name | Activity Against | Inhibition (%) |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46 |

| Novel Thiazolidinone Derivative | S. aureus | 91.66 |

Antioxidant Properties

Thiazolidinones also exhibit antioxidant activity. For example, compounds have been evaluated using the DPPH free radical scavenging assay, showing IC50 values as low as 18.17 µg/mL . This suggests their potential for preventing oxidative stress-related diseases.

Table 3: Antioxidant Activity of Thiazolidinones

| Compound Name | IC50 (µg/mL) |

|---|---|

| Thiazolidine Derivative | 18.17 |

Anticancer Potential

Recent research highlights the anticancer properties of thiazolidinone derivatives. They have been shown to inhibit cell proliferation in various cancer cell lines, including renal cell adenocarcinoma . The mechanism often involves the inhibition of specific enzymes related to tumor growth.

Table 4: Anticancer Activity of Thiazolidinones

| Compound Name | Cancer Type | Effectiveness |

|---|---|---|

| Novel Thiazolidinone Analog | Renal Cell Adenocarcinoma | Significant inhibition observed |

Case Studies and Research Findings

Several studies have documented the efficacy of thiazolidinones in preclinical models:

- Antimicrobial Efficacy : A study demonstrated that a series of thiazolidinone derivatives exhibited potent antibacterial activity comparable to conventional antibiotics like Ampicillin .

- Antioxidant Studies : Research showed that specific thiazolidinones could effectively scavenge free radicals, indicating their potential use in dietary supplements or pharmaceuticals aimed at oxidative stress reduction .

- Cancer Treatment Research : Investigations into the anticancer mechanisms revealed that thiazolidinones could induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Thiazolidinone derivatives vary significantly in bioactivity and physicochemical properties based on substituent patterns and stereochemistry. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects: Polar Groups: The 4-hydroxyphenyl and 4-methoxybenzylidene groups in the target compound enhance solubility compared to analogs like (5Z)-5-(2-methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, which has a hydrophobic ortho-methyl group . Hydrazono vs. Thioxo: The hydrazono moiety in the target compound may offer unique redox or chelation properties distinct from thioxo-containing analogs like (III) .

Stereochemistry and Conformation :

- The (2E,5Z) configuration introduces steric constraints that could influence binding to biological targets, contrasting with the more flexible (Z)-isomers in compounds like (III) .

Synthetic Routes: The target compound is likely synthesized via a multi-step condensation reaction involving substituted benzaldehydes and hydrazine derivatives, analogous to methods described for (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs .

Table 2: Physicochemical Properties

| Property | Target Compound | (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one | (5Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one |

|---|---|---|---|

| Molecular Weight (g/mol) | ~480 (estimated) | 311.4 | 312.4 |

| Melting Point (°C) | Not reported (likely >200 due to conjugation) | 198–200 | 185–187 |

| Solubility | Moderate in polar solvents (DMSO, methanol) | Low (hydrophobic substituents) | Moderate (aromatic system) |

Research Findings and Implications

- Antimicrobial Potential: The 4-hydroxyphenyl group in the target compound may enhance interactions with bacterial cell membranes, similar to hydroxy-substituted analogs .

- Electrochemical Behavior: The conjugated hydrazono and benzylidene groups could enable redox activity, as observed in (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one .

- Crystallography : Unlike solvated analogs like (III), the absence of a solvate in the target compound may result in distinct crystal packing and stability .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can structural purity be confirmed?

The synthesis involves condensation of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture, followed by refluxing with 4-methoxybenzaldehyde derivatives . Key steps include:

- Reaction Conditions : Reflux for 2 hours to ensure cyclization of the thiazolidinone core.

- Purification : Recrystallization from DMF-ethanol to isolate stereoisomers (Z/E configurations).

- Structural Confirmation : Use X-ray crystallography (via SHELX software ) and spectroscopic techniques (IR, ¹H/¹³C NMR) to verify hydrazone and benzylidene substituents .

Q. How is the compound’s biological activity initially screened in academic research?

Primary screening focuses on:

- Antimicrobial Assays : Agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Potential : MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations. For example, analogs like 4-(4-methoxybenzylidene)-oxazolones show IC₅₀ values of 8.9–9.2 µg/mL against hepatocellular carcinoma .

- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits .

Q. What analytical techniques are critical for characterizing this compound?

- Chromatography : HPLC with C18 columns to assess purity (>95% threshold).

- Spectroscopy :

- IR : Peaks at 1680–1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) .

- NMR : δ 7.2–8.1 ppm (aromatic protons), δ 3.8 ppm (OCH₃) .

Advanced Research Questions

Q. How can stereochemical challenges (Z/E isomerism) be managed during synthesis?

- Isomer Control : Use polar solvents (e.g., DMF) and elevated temperatures to favor kinetic vs. thermodynamic products .

- Crystallographic Analysis : Single-crystal X-ray diffraction (via ORTEP-3 ) to resolve configurations. For example, (5Z)-benzylidene derivatives show distinct torsion angles (<10°) in the thiazolidinone ring .

- Chromatographic Separation : Preparative TLC with ethyl acetate/hexane (3:7) to isolate isomers .

Q. How to address contradictory bioactivity data across studies?

- Data Normalization : Compare IC₅₀ values against standardized controls (e.g., 5-fluorouracil for anticancer assays ).

- Solubility Adjustments : Use DMSO carriers at <0.1% to avoid false negatives in cell-based assays .

- Target Validation : Molecular docking (e.g., AutoDock Vina) to confirm interactions with hemoglobin subunits or bacterial enzymes .

Q. What strategies optimize structure-activity relationship (SAR) studies for analogs?

- Substituent Variation : Replace 4-methoxybenzylidene with electron-withdrawing groups (e.g., nitro, chloro) to enhance antibacterial potency .

- Bioisosteric Replacement : Substitute thiazolidinone with oxazolone rings to improve metabolic stability (e.g., compound 3e in ).

- Pharmacophore Mapping : Identify critical moieties (e.g., hydrazone linker) using QSAR models .

Q. What computational methods elucidate the compound’s mechanism of action?

- Docking Simulations : Prioritize targets like bacterial DNA gyrase (PDB: 1KZN) or human topoisomerase II .

- MD Simulations : Assess binding stability (>50 ns trajectories) for hydrazone interactions with catalytic pockets .

- ADMET Prediction : SwissADME to evaluate bioavailability (%ABS >30) and blood-brain barrier permeability .

Q. How to ensure reproducibility in scaled-up synthesis for in vivo studies?

- Process Optimization : Replace batch reflux with flow chemistry (e.g., Omura-Sharma-Swern oxidation ) for consistent yields.

- Quality Control : Implement in-line FTIR to monitor reaction progress and intermediate stability .

- Scalability Limits : Maintain molar ratios (e.g., 1:1.2 for aldehyde:thiosemicarbazide) to prevent byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.